Cas no 365-34-4 (2-(Trifluoromethyl)phenylhydrazine)

2-(Trifluoromethyl)phenylhydrazine is a specialized hydrazine derivative featuring a trifluoromethyl group attached to the phenyl ring. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of the electron-withdrawing trifluoromethyl group enhances its reactivity, making it valuable for constructing complex molecular frameworks. Its stability under standard conditions and compatibility with various reaction conditions further contribute to its utility in research and industrial applications. The compound is typically handled with care due to its hydrazine functionality, requiring appropriate safety measures during storage and use.
2-(Trifluoromethyl)phenylhydrazine structure
365-34-4 structure
Product Name:2-(Trifluoromethyl)phenylhydrazine
CAS No:365-34-4
MF:C7H7F3N2
MW:176.139091730118
MDL:MFCD00052687
CID:82206
PubChem ID:24869512
Update Time:2025-05-20

2-(Trifluoromethyl)phenylhydrazine Chemical and Physical Properties

Names and Identifiers

    • (2-(Trifluoromethyl)phenyl)hydrazine
    • 2-(Trifluoromethyl)phenylhydrazine
    • alpha,alpha,alpha-Trifluoro-o-tolylhydrazine
    • 1-[2-(Trifluoromethyl)phenyl]hydrazine
    • [2-(trifluoromethyl)phenyl]hydrazine
    • m-Trifluoromethylphenylhydrazine
    • o-trifluoromethylphenylhydrazine
    • trifluoromethylphenylhydrazine
    • 2-trifluoromethylphenyl hydrazine
    • HMS1400N10
    • AC-1497
    • AKOS000268850
    • Enamine_002408
    • 2-trifluoromethyl-phenylhydrazine
    • A823285
    • 1-[2-(Trifluoromethyl)phenyl]hydrazine #
    • 2-(trifluoromethyl)phenyl hydrazine
    • 2-(trifluoromethyl)-phenylhydrazine
    • FT-0608974
    • CHEMBL1621897
    • 2-trifluoromethyl-phenyl-hydrazine
    • 1-(2-(trifluoromethyl)phenyl)hydrazine
    • SCHEMBL358811
    • (2-(trifluoromethyl)phenylhydrazine
    • BB 0219959
    • AMY31590
    • 365-34-4
    • PS-10339
    • MFCD00052687
    • Hydrazine, [2-(trifluoromethyl)phenyl]-
    • DTXSID70334460
    • 2-Trifluoromethylphenylhydrazine
    • 2-(Trifluoromethyl)phenylhydrazine, 97%
    • CS-0204844
    • o-trifluoromethyl-phenylhydrazine
    • (2-trifluoromethyl-phenyl)-hydrazine
    • STK894826
    • ALBB-020994
    • HYDRAZINE, [2-(TRIFLUOROMETHYL)PHENYL]-, HYDROCHLORIDE
    • BBL022184
    • MDL: MFCD00052687
    • Inchi: 1S/C7H7F3N2/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4,12H,11H2
    • InChI Key: JSWQDLBFVSTSIW-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1NN)(F)F
    • BRN: 641592

Computed Properties

  • Exact Mass: 176.05600
  • Monoisotopic Mass: 176.056133
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 24.1

Experimental Properties

  • Color/Form: Not available
  • Density: 1.359
  • Melting Point: 56-60 °C (lit.)
  • Boiling Point: 221.5°Cat760mmHg
  • Flash Point: 87.7°C
  • Refractive Index: 1.507
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 38.05000
  • LogP: 2.76430
  • Solubility: Not available

2-(Trifluoromethyl)phenylhydrazine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT, IRRITANT-HARMFUL
  • Risk Phrases:R20/21/22; R36/37/38
  • Safety Term:S26;S36/37/39

2-(Trifluoromethyl)phenylhydrazine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-(Trifluoromethyl)phenylhydrazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
007645-1g
2-(Trifluoromethyl)phenylhydrazine
365-34-4 98%
1g
£39.00 2022-03-01
Apollo Scientific
PC7716-1g
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365-34-4 98%
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£10.00 2023-09-02
Apollo Scientific
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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365-34-4
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T921370-1g
1-[2-(Trifluoromethyl)phenyl]hydrazine
365-34-4 97%
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abcr
AB104965-1 g
2-(Trifluoromethyl)phenylhydrazine, 97%; .
365-34-4 97%
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€58.60 2022-09-01
abcr
AB104965-5 g
2-(Trifluoromethyl)phenylhydrazine, 97%; .
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€114.90 2022-09-01
TRC
T797045-50mg
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50mg
$ 50.00 2022-06-02
TRC
T797045-100mg
2-(Trifluoromethyl)phenylhydrazine
365-34-4
100mg
$ 65.00 2022-06-02
TRC
T797045-500mg
2-(Trifluoromethyl)phenylhydrazine
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Additional information on 2-(Trifluoromethyl)phenylhydrazine

Introduction to 2-(Trifluoromethyl)phenylhydrazine (CAS No. 365-34-4)

2-(Trifluoromethyl)phenylhydrazine, identified by its Chemical Abstracts Service (CAS) number 365-34-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This organohalogen derivative features a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydrazine moiety. The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity and electronic properties of the molecule, making it a valuable intermediate in synthetic chemistry.

The compound's structure imparts unique characteristics that make it particularly useful in the development of novel bioactive molecules. The hydrazine group, known for its ability to participate in condensation reactions with carbonyl compounds, facilitates the formation of hydrazones and other heterocyclic structures. These reactions are foundational in medicinal chemistry, often leading to the synthesis of potential drug candidates.

Recent advancements in the field have highlighted the utility of 2-(Trifluoromethyl)phenylhydrazine in designing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in developing kinase inhibitors, where the trifluoromethyl group enhances binding affinity and metabolic stability. The hydrazine moiety also allows for further derivatization, enabling chemists to explore diverse structural motifs.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The trifluoromethyl group is known to improve the bioavailability and resistance profiles of pesticides, making it a key structural element in crop protection agents. Researchers are exploring its incorporation into novel herbicides and fungicides that offer enhanced efficacy while maintaining environmental safety.

The synthesis of 2-(Trifluoromethyl)phenylhydrazine typically involves multi-step organic transformations, starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These methods align with modern green chemistry principles, emphasizing atom economy and minimal waste generation.

From a mechanistic perspective, the reactivity of 2-(Trifluoromethyl)phenylhydrazine is influenced by both electronic and steric factors. The electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards electrophilic aromatic substitution reactions, while the hydrazine group remains nucleophilic. This dual reactivity allows for versatile synthetic applications, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Recent studies have also explored the pharmacological properties of derivatives of 2-(Trifluoromethyl)phenylhydrazine. For example, modifications at the phenyl ring or introduction of additional functional groups have led to compounds with improved pharmacokinetic profiles. These derivatives are being evaluated for their potential in treating neurological disorders, cancer, and inflammatory diseases.

The role of computational chemistry in understanding the behavior of 2-(Trifluoromethyl)phenylhydrazine cannot be overstated. Molecular modeling techniques have provided insights into its interactions with biological targets, aiding in the design of more effective drug candidates. Virtual screening algorithms have been employed to identify promising scaffolds for further optimization.

In conclusion, 2-(Trifluoromethyl)phenylhydrazine (CAS No. 365-34-4) is a versatile and highly functional compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable building block for synthetic chemists and biologists alike. As research continues to uncover new applications and derivatives, this compound is poised to remain at the forefront of chemical innovation.

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